N-Acetyl-3-nitrobenzamide
Description
N-Acetyl-3-nitrobenzamide (chemical formula: C₉H₈N₂O₄) is a nitro-substituted benzamide derivative characterized by a nitro group (-NO₂) at the meta position of the benzene ring and an acetyl group (-COCH₃) attached to the amide nitrogen. Key properties include:
- Melting Point: 194–195 °C (literature value: 195–196 °C) .
- Spectroscopic Data:
- FTIR (ATR): Strong carbonyl (C=O) stretch at 1679 cm⁻¹ and aromatic C-H stretches at 3071 cm⁻¹ .
- ¹H NMR (CDCl₃): Signals at δ 2.64 ppm (acetyl methyl), 7.75–8.75 ppm (aromatic protons), and 8.88 ppm (amide NH) .
This compound is synthetically relevant due to its electron-withdrawing nitro group, which influences reactivity in electrophilic substitution and metal-catalyzed reactions.
Properties
CAS No. |
62129-25-3 |
|---|---|
Molecular Formula |
C9H8N2O4 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
N-acetyl-3-nitrobenzamide |
InChI |
InChI=1S/C9H8N2O4/c1-6(12)10-9(13)7-3-2-4-8(5-7)11(14)15/h2-5H,1H3,(H,10,12,13) |
InChI Key |
QLKLHKKJXPXVMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Acetylacetamide (Compound 8)
- Physical Properties :
- Spectroscopic Data: FTIR: C=O stretch at 1660 cm⁻¹ (weaker than nitrobenzamide due to reduced conjugation). Key Difference: The absence of the nitro group and aromatic ring results in lower thermal stability and distinct reactivity.
4-Nitro-N-(3-nitrophenyl)benzamide
N-Benzyl-N-methyl-3-nitrobenzamide (CAS: 195140-22-8)
- Structure : Features a benzyl and methyl group on the amide nitrogen, with a nitro group at the benzamide’s meta position.
- Molecular Weight : 270.28 g/mol .
Key Difference : The bulky N-substituents (benzyl and methyl) likely reduce solubility in polar solvents compared to this compound. This structural variation may also hinder participation in directing-group-assisted catalysis.
N-(3-Methylphenyl)-3-nitrobenzamide (CAS: 69754-50-3)
- Structure : A methyl group at the meta position of the aniline moiety and a nitro group on the benzamide.
- Molecular Formula : C₁₄H₁₂N₂O₃ .
Key Difference : The electron-donating methyl group on the aniline ring could alter electronic properties, making it less reactive toward electrophilic substitution compared to this compound.
Data Table: Comparative Analysis of Properties
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